Cas no 1236699-82-3 (methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)

Methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate is a chiral pyridine derivative featuring a carboxylate ester and an aminoethyl substituent at the 6-position. The (1S)-stereocenter confers enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. Its ester functionality enhances solubility in organic solvents, facilitating further derivatization, while the primary amine group offers reactivity for coupling or condensation reactions. This compound is particularly useful in the development of bioactive molecules, such as ligands or catalysts, due to its rigid pyridine core and versatile functional groups. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate structure
1236699-82-3 structure
商品名:methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate
CAS番号:1236699-82-3
MF:C9H12N2O2
メガワット:180.203782081604
MDL:MFCD28405344
CID:4744487
PubChem ID:58353975

methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl (S)-6-(1-aminoethyl)nicotinate
    • methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate
    • MDL: MFCD28405344
    • インチ: 1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m0/s1
    • InChIKey: VYMQJIUJCFCVRL-LURJTMIESA-N
    • ほほえんだ: O(C)C(C1=CN=C(C=C1)[C@H](C)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 65.2

methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829729-0.05g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
0.05g
$1498.0 2023-09-19
Enamine
EN300-1829729-10.0g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
10g
$14355.0 2023-06-01
Enamine
EN300-1829729-5g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
5g
$7362.0 2023-09-19
Enamine
EN300-1829729-10g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
10g
$14355.0 2023-09-19
Enamine
EN300-1829729-1.0g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
1g
$1784.0 2023-06-01
Enamine
EN300-1829729-0.5g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate
1236699-82-3
0.5g
$1713.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1605016-250mg
(S)-Methyl 6-(1-aminoethyl)nicotinate
1236699-82-3 98%
250mg
¥19845.00 2024-08-09
eNovation Chemicals LLC
D633266-1g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt
1236699-82-3 95%
1g
$1490 2025-02-19
eNovation Chemicals LLC
D633266-1g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt
1236699-82-3 95%
1g
$1490 2025-03-01
eNovation Chemicals LLC
D633266-1g
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt
1236699-82-3 95%
1g
$1490 2024-08-03

methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate 関連文献

methyl 6-(1S)-1-aminoethylpyridine-3-carboxylateに関する追加情報

Methyl 6-(1S)-1-Aminoethylpyridine-3-Carboxylate: A Comprehensive Overview

Methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate, with the CAS number 1236699-82-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with an aminoethyl group and a methyl ester moiety. The stereochemistry at the aminoethyl group, specifically the (1S) configuration, plays a crucial role in its biological activity and potential applications.

The synthesis of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, alkylation, and esterification. The stereochemistry at the chiral center is typically controlled during the alkylation step, ensuring the desired (1S) configuration. This compound has been studied extensively for its potential as a building block in drug design, particularly in the development of bioactive molecules with specific pharmacological properties.

Recent studies have highlighted the importance of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate in the context of enzyme inhibition and drug delivery systems. For instance, researchers have explored its ability to inhibit certain kinases, which are key targets in cancer therapy. The aminoethyl group serves as a flexible linker that can interact with the active site of these enzymes, making it a promising candidate for further development into therapeutic agents.

In addition to its pharmacological applications, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate has also been investigated for its role in materials science. Its ability to form coordination complexes with metal ions has led to its use in the synthesis of novel materials with potential applications in catalysis and sensing technologies. The pyridine ring's electron-withdrawing properties enhance its coordination capabilities, making it a valuable component in these systems.

The stereochemistry of this compound is particularly important in determining its biological activity. The (1S) configuration ensures optimal interactions with target proteins, which is critical for achieving the desired therapeutic effects. This has been confirmed through various biophysical studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in certain reactions makes it a valuable tool for constructing complex chiral molecules. This application underscores its versatility and importance in modern organic chemistry.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate. Quantum mechanical calculations have revealed that the aminoethyl group significantly influences the compound's electronic properties, enhancing its ability to participate in various chemical transformations.

In conclusion, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate (CAS No. 1236699-82-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and reactivity make it an invaluable tool in drug discovery, materials science, and asymmetric synthesis. As research continues to uncover new aspects of this compound's properties and applications, its significance in both academic and industrial settings is expected to grow further.

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